2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole
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Overview
Description
2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole is a synthetic organic compound that belongs to the class of indole derivatives Indoles are significant heterocyclic systems found in many natural products and drugs This compound is characterized by the presence of a bromomethyl group at the 2-position and a nitro group at the 5-position of the indole ring
Preparation Methods
The synthesis of 2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole typically involves several steps:
Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group is highly reactive and can undergo nucleophilic substitution reactions with various nucleophiles, such as amines and thiols, to form corresponding substituted products.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized products, depending on the reagents and conditions used.
Scientific Research Applications
2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of various biologically active compounds, including potential anticancer and antimicrobial agents.
Materials Science: The compound’s unique structural features make it suitable for use in the development of advanced materials, such as organic semiconductors and light-emitting diodes.
Chemical Biology: It serves as a probe in studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole involves its interaction with specific molecular targets. The bromomethyl group can act as an alkylating agent, forming covalent bonds with nucleophilic sites in biomolecules. The nitro group can undergo reduction to form reactive intermediates that can further interact with cellular components . These interactions can lead to various biological effects, including inhibition of enzyme activity and disruption of cellular processes .
Comparison with Similar Compounds
2-[2-(Bromomethyl)phenyl]-5-nitro-1H-indole can be compared with other indole derivatives, such as:
Properties
CAS No. |
915977-45-6 |
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Molecular Formula |
C15H11BrN2O2 |
Molecular Weight |
331.16 g/mol |
IUPAC Name |
2-[2-(bromomethyl)phenyl]-5-nitro-1H-indole |
InChI |
InChI=1S/C15H11BrN2O2/c16-9-10-3-1-2-4-13(10)15-8-11-7-12(18(19)20)5-6-14(11)17-15/h1-8,17H,9H2 |
InChI Key |
UCDGBYPVPXGIGZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CBr)C2=CC3=C(N2)C=CC(=C3)[N+](=O)[O-] |
Origin of Product |
United States |
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